
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a trifluoromethylthio group, and a dihydropyridazine ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-6-(trifluoromethyl)picolinic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-(trifluoromethyl)picolinic acid
- 3-Ethoxy-5-(trifluoromethyl)picolinic acid
- 6-Methoxy-5-nitropicolinic acid
Uniqueness
Compared to similar compounds, 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H7F3N2OS |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-methoxy-6-(trifluoromethylsulfanyl)-1,6-dihydropyridazine |
InChI |
InChI=1S/C6H7F3N2OS/c1-12-4-2-3-5(11-10-4)13-6(7,8)9/h2-3,5,11H,1H3 |
InChI Key |
AGCATXAISOHVQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
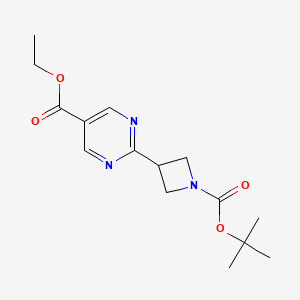

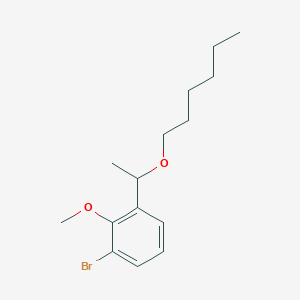
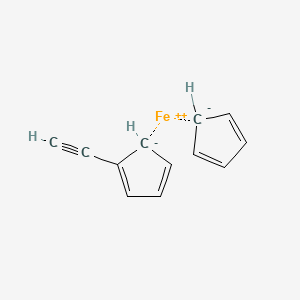

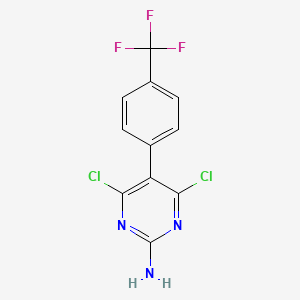

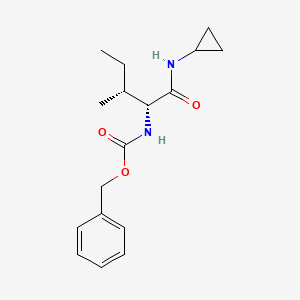

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)
![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)

